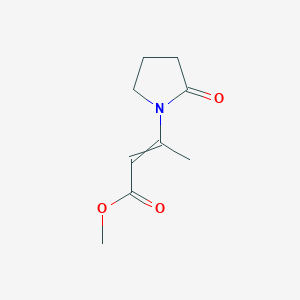
Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring attached to a butenoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate typically involves the reaction of pyrrolidinone derivatives with butenoate esters under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where the pyrrolidinone is reacted with methyl acrylate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidinone moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of Pd/C catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone core but lacks the butenoate ester.
Methyl 3-pyrrolidin-1-yl-but-2-enoate: Similar structure but with different substituents on the pyrrolidinone ring.
N-methylpyrrolidinone: A simpler analog with a single methyl group on the nitrogen atom.
Uniqueness
Methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate is unique due to its combination of the pyrrolidinone ring and butenoate ester, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
143140-58-3 |
|---|---|
分子式 |
C9H13NO3 |
分子量 |
183.20 g/mol |
IUPAC名 |
methyl 3-(2-oxopyrrolidin-1-yl)but-2-enoate |
InChI |
InChI=1S/C9H13NO3/c1-7(6-9(12)13-2)10-5-3-4-8(10)11/h6H,3-5H2,1-2H3 |
InChIキー |
QXFDOPNPXDNCLR-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)OC)N1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
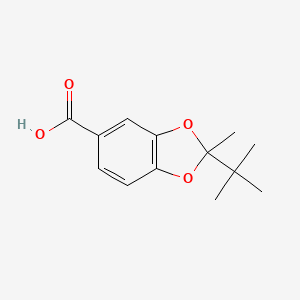

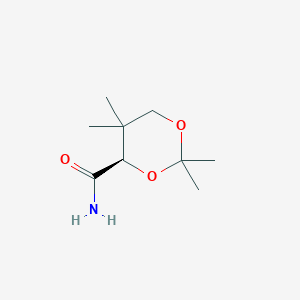
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
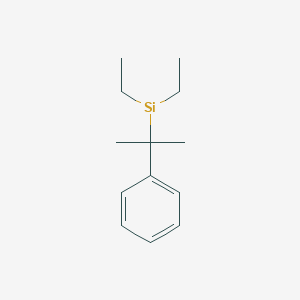
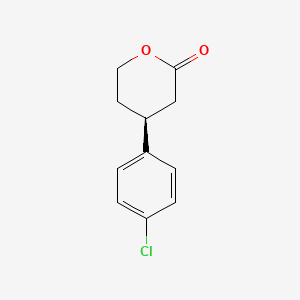

![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
